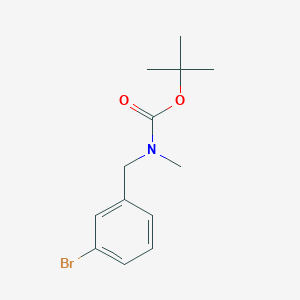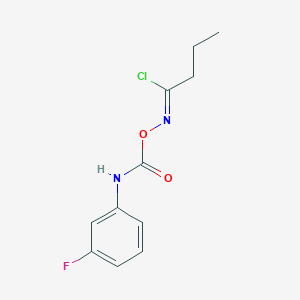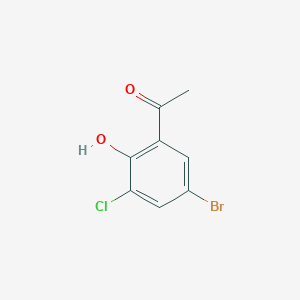
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one
Vue d'ensemble
Description
“1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one” is an aromatic ketone . It is also known as 5’-Bromo-3’-chloro-2’-hydroxyacetophenone . It has a molecular weight of 249.49 .
Synthesis Analysis
The compound can be prepared by diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method involves the reaction of 3-aminoacetophenone with nitrous acid sodium solution under specific temperature conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H6BrClO2 . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can react with appropriate aldehydes to synthesize corresponding chalcones and structurally related dienones .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 95-97°C . It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether .Applications De Recherche Scientifique
Synthesis and Characterization
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one has been synthesized and studied for its structural and spectral characteristics. For instance, the synthesis and crystal structure of the bromo derivative of 2-acetyl-1-naphthol, a compound related to this compound, was detailed, demonstrating the significance of structural and spectral analyses in understanding such compounds (Patil, Pathan, & Zangade, 2021).
Biological Evaluation
Several studies have explored the biological activities of compounds similar to this compound. For instance, a study synthesized and evaluated the antimicrobial properties of various related compounds, highlighting the significance of such compounds in medicinal chemistry (Sherekar, Padole, & Kakade, 2022).
Supramolecular Chemistry
The compound and its derivatives have been implicated in the study of supramolecular chemistry, which involves the investigation of the structure and interactions of molecules. For example, a study on the hydrogen and halogen bonding in haloetherification products of a compound structurally related to this compound demonstrated the importance of noncovalent interactions in stabilizing molecular structures (Asgarova et al., 2019).
Crystallography and X-Ray Analysis
Crystallographic studies provide deep insights into the molecular structure and properties of compounds. The compound and its related compounds have been subjects of crystallographic studies to determine their molecular conformation and stability. For instance, the crystal structure of Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohydrazide was characterized, shedding light on its molecular geometry and stability (Chang-zheng, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of chalcones and structurally related dienones , which are known to interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can react with appropriate aldehydes to form chalcones and structurally related dienones . These compounds can interact with their targets, leading to various biochemical changes.
Biochemical Pathways
It’s known that similar compounds can be used in the synthesis of bioactive chromanones , which can affect various biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of bioactive chromanones , which can have various molecular and cellular effects.
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
1-(5-bromo-3-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNKIDWQXJZFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331821-10-4 | |
| Record name | 1-(5-bromo-3-chloro-2-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



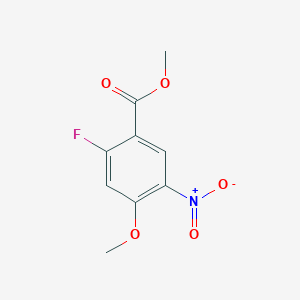
![2-[(2-Chloropyridin-3-yl)oxy]ethanol](/img/structure/B3041534.png)
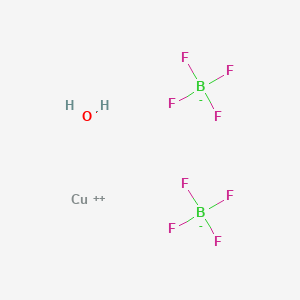

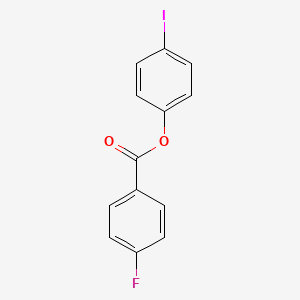
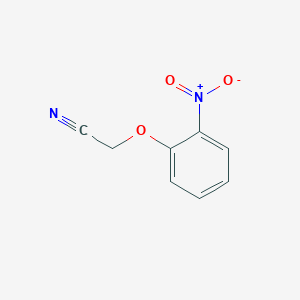
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3041541.png)
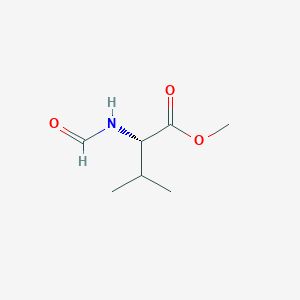
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3041544.png)
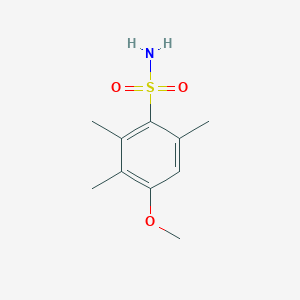
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)
